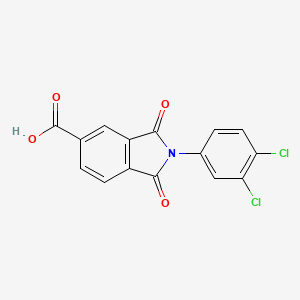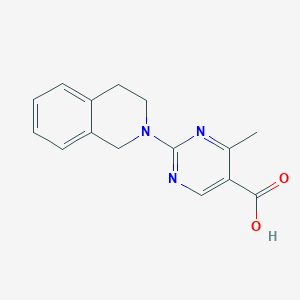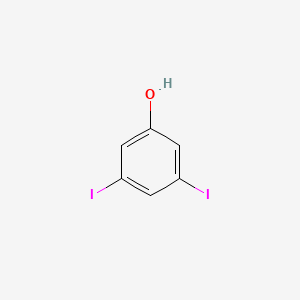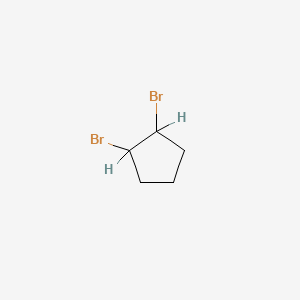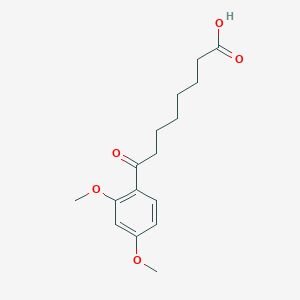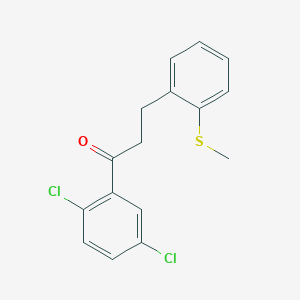
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Übersicht
Beschreibung
“2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” is an organic compound with the molecular formula C16H14Cl2OS . It is also known by its synonyms such as “1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one” and “DTXSID80644345” among others .
Molecular Structure Analysis
The molecular structure of “2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 1 sulfur atom, and 1 oxygen atom . The InChI string representation of the molecule is "InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3" .
Physical And Chemical Properties Analysis
The molecular weight of “2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” is 325.3 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 42.4 Ų . The compound has a rotatable bond count of 5 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study by Benneche et al. (2011) on a similar compound, 5-(Chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones, revealed their potential as antimicrobial agents. These compounds significantly reduced biofilm formation by marine bacteria, indicating their usefulness in combating bacterial growth (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
Synthesis of Novel Compounds
Wöhrle et al. (1993) demonstrated the synthesis of 4,5-bis(aryloxy)-, 4,5-bis(phenylthio)- and 4,5-bis(propylthio)-1,2-dicyanobenzenes from a similar dichloro-dicyanobenzene compound. These reactions led to the creation of new octasubstituted phthalocyanines, showcasing the compound's versatility in synthesizing new materials (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Semisynthesis of Natural Methoxylated Propiophenones
A study by Joshi, Sharma, and Sinha (2005) involved the semisynthesis of natural methoxylated propiophenones. They utilized a similar compound, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), for the oxidation process in their synthesis, demonstrating the compound's utility in the semisynthesis of complex organic molecules (Joshi, Sharma, & Sinha, 2005).
Applications in Organic Synthesis
Cossar, Lu, and Received (1991) explored the chlorination of propiophenone, closely related to 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone, in aqueous alkali. This process led to the formation of 2-phenylglyceric acid, indicating the compound's relevance in organic synthesis and transformation processes (Cossar, Lu, & Received, 1991).
Electrochemical Applications
Sankaran and Reynolds (1997) synthesized derivatives of 3,4-ethylenedioxythiophene (EDOT) and studied their electrochemical properties. Given the structural similarity, 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone may also have potential in electrochemical applications, particularly in the formation of conducting polymers (Sankaran & Reynolds, 1997).
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWZBJPURGBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644345 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-49-9 | |
| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




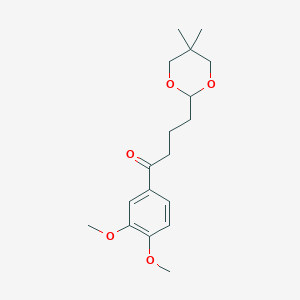

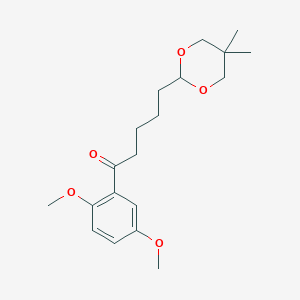

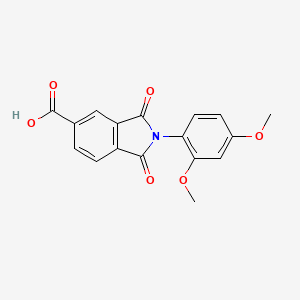
![2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3025030.png)
